methyl 5,6-dimethylpyridazine-4-carboxylate
Description
Methyl 5,6-dimethylpyridazine-4-carboxylate is a pyridazine derivative featuring a carboxylate ester group at position 4 and methyl substituents at positions 5 and 5. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound is primarily utilized in laboratory research as a synthetic intermediate or building block for more complex molecules, particularly in medicinal and materials chemistry . Its structure (Figure 1) combines aromaticity with electron-withdrawing (carboxylate ester) and electron-donating (methyl) groups, influencing its reactivity and physical properties.
Properties
IUPAC Name |
methyl 5,6-dimethylpyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)10-9-4-7(5)8(11)12-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYWTOQNXDNIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation via Dimethyl Carbonate
Dimethyl carbonate (DMC) serves as a green methylating agent in the presence of potassium carbonate. For pyridazine systems, this approach could esterify a carboxylic acid precursor. For example, reacting 5,6-dimethylpyridazine-4-carboxylic acid with DMC (1:3 molar ratio) at 100–120°C under 0.5–0.9 MPa pressure for 8–12 hours may yield the methyl ester. Post-reaction cooling to 20–25°C, followed by filtration and vacuum distillation, typically achieves >85% purity.
Table 1: Hypothetical Methylation Conditions Based on Patent CN106187894A
| Parameter | Value Range |
|---|---|
| Temperature | 100–120°C |
| Pressure | 0.5–0.9 MPa |
| Reaction Time | 8–12 hours |
| DMC:Molar Ratio | 3:1 |
| Base | K₂CO₃ |
| Yield (Theoretical) | 75–90% |
Cyclization and Oxidation Strategies from Pyrazine Synthesis
CN1155581C outlines a method for 5-methylpyrazine-2-carboxylic acid involving cyclization of methylglyoxal and o-phenylenediamine, followed by oxidation and decarboxylation. Adapting this to pyridazines requires substituting the diamine component.
Pyridazine Ring Formation
A hypothetical route could involve:
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Condensation of 2,3-pentanedione with hydrazine to form 5,6-dimethylpyridazine.
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Nitration at the 4-position followed by reduction to introduce an amine group.
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Carboxylation via Kolbe-Schmitt reaction, yielding 5,6-dimethylpyridazine-4-carboxylic acid.
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Esterification with methanol under acidic conditions.
Critical Parameters:
Chlorination and Functional Group Interconversion
The chlorination step in CN106187894A (HCl/H₂O₂ in dichloroethane) suggests a pathway for introducing substituents. For methyl 5,6-dimethylpyridazine-4-carboxylate, chlorination may precede carboxylation:
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Chlorinate 4-position of 5,6-dimethylpyridazine using Cl₂ gas at 25–60°C.
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Hydrolyze chloride to carboxylic acid via nucleophilic substitution with NaOH/H₂O.
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Esterify with methanol/H₂SO₄.
Table 2: Chlorination Conditions from Patent CN106187894A
| Parameter | Value Range |
|---|---|
| Solvent | Dichloroethane |
| HCl Concentration | 35–40% |
| H₂O₂ Concentration | 30–40% |
| Temperature | 50–70°C |
| Reaction Time | 5–7 hours |
Purification and Isolation Techniques
Both patents emphasize solvent extraction and vacuum distillation. For the target compound:
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Extraction: Butanone at pH 1.5–4.0 effectively isolates carboxylates.
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Crystallization: Cooling saturated solutions in dichloroethane yields >95% purity.
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Drying: Anhydrous Na₂SO₄ followed by vacuum drying at 50–60°C.
Challenges and Limitations
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Regioselectivity: Pyridazine functionalization often suffers from poor positional control, necessitating directing groups.
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Oxidation Side-Reactions: KMnO₄ may over-oxidize methyl groups to carboxylic acids.
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Scale-Up Risks: Exothermic reactions during DMC methylation require precise temperature control .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5,6-dimethylpyridazine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5,6-dimethylpyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Substituent Effects: Lithium(1+) Ion 3-Chloro-5,6-Dimethylpyridazine-4-carboxylate
Key Differences :
- Substituents : The lithium salt (Li⁺ 3-chloro-5,6-dimethylpyridazine-4-carboxylate) replaces the methyl ester with a carboxylate anion and introduces a chlorine atom at position 3 .
- Solubility and Stability: The ionic nature of the lithium salt improves solubility in polar solvents (e.g., water or methanol), whereas the methyl ester’s lipophilic character favors organic solvents like dichloromethane.
Table 1: Substituent Comparison
| Compound | Substituents (Positions) | Solubility Profile |
|---|---|---|
| Methyl 5,6-dimethylpyridazine-4-carboxylate | 5,6-Me; 4-COOMe | Organic solvents (e.g., DCM) |
| Li⁺ 3-Cl-5,6-Me-pyridazine-4-carboxylate | 3-Cl; 5,6-Me; 4-COO⁻Li⁺ | Polar solvents (e.g., H₂O) |
Ring Saturation: Methyl 6-Oxohexahydropyridazine-4-carboxylate
Key Differences :
- Aromaticity : The target compound has an aromatic pyridazine ring, while methyl 6-oxohexahydropyridazine-4-carboxylate features a saturated hexahydropyridazine ring with a ketone group at position 6 .
- Reactivity : The saturated ring reduces conjugation, making the compound less prone to electrophilic aromatic substitution but more reactive toward nucleophilic additions.
- Applications : The saturated derivative may serve as a precursor for alkaloid-like molecules, whereas the aromatic target is suited for π-stacking interactions in materials science.
Table 2: Structural and Functional Comparison
| Compound | Ring Type | Key Functional Groups | Primary Use |
|---|---|---|---|
| This compound | Aromatic | COOMe, Me | Synthetic intermediate |
| Methyl 6-oxohexahydropyridazine-4-carboxylate | Saturated | COOMe, 6-Oxo | Alkaloid synthesis |
Heterocycle Fusion: 3-Amino-5,6-Diphenylpyrrolo[3,4-c]pyridazine
Key Differences :
- Fused Ring System : This compound incorporates a pyrrole ring fused to the pyridazine core, creating a bicyclic structure with phenyl substituents at positions 5 and 6 .
- Synthesis : Unlike the straightforward esterification of pyridazines, fused derivatives require multi-step reactions, such as hydrazine-mediated cyclization followed by benzoylation .
- Bioactivity : Fused systems like pyrrolo-pyridazines are often explored for biological activity (e.g., kinase inhibition), whereas the methyl ester derivative is more commonly a building block.
Research Findings and Implications
- Synthetic Utility : this compound’s ester group enables facile hydrolysis to carboxylic acids or transesterification, offering versatility in derivatization .
- Stability : Aromatic pyridazines generally exhibit higher thermal stability than saturated analogs, making them suitable for high-temperature reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5,6-dimethylpyridazine-4-carboxylate, and what key parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution at the pyridazine ring or esterification of precursor carboxylic acids. For example, analogous compounds like methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate are synthesized via nucleophilic aromatic substitution under reflux conditions using polar aprotic solvents (e.g., DMF) . Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., triethylamine for deprotonation) . Purity is validated via HPLC or GC, as described for structurally similar esters .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation employs spectroscopic techniques:
- NMR (¹H and ¹³C) to verify substituent positions and methyl ester integration .
- IR spectroscopy to confirm carbonyl (C=O) and ester (C-O) functional groups .
- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related pyridazine derivatives .
Q. What physicochemical properties are critical for experimental handling, and how are they determined?
- Methodological Answer : Key properties include:
- Solubility : Tested in solvents (e.g., DMSO, ethanol) via gravimetric analysis .
- Melting point : Determined using differential scanning calorimetry (DSC) .
- Stability : Assessed under varying pH and temperature conditions via accelerated degradation studies .
Q. Which analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) for quantitative impurity profiling .
- Mass spectrometry (LC-MS) to confirm molecular ion peaks and detect byproducts .
- Elemental analysis for empirical formula validation .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this compound?
- Methodological Answer : Mechanistic studies for analogous compounds reveal:
- Electrophilic aromatic substitution at the pyridazine ring, guided by directing effects of methyl and ester groups .
- Ester hydrolysis under acidic/basic conditions, monitored via pH-dependent kinetic studies .
- Computational modeling (DFT) to predict reactivity hotspots, as applied to related pyridazine derivatives .
Q. How can reaction conditions be optimized to minimize byproducts during derivatization?
- Methodological Answer :
- Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst loading) .
- In situ monitoring via Raman spectroscopy to track intermediate formation .
- Green chemistry principles , such as microwave-assisted synthesis, to enhance selectivity .
Q. What strategies are effective for studying interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking to predict binding affinity with enzymes/receptors .
- Surface plasmon resonance (SPR) for real-time kinetics of ligand-protein interactions .
- In vitro assays (e.g., enzyme inhibition) using fluorogenic substrates .
Q. How can computational models aid in predicting the compound’s behavior in complex systems?
- Methodological Answer :
- Molecular dynamics simulations to study solvation effects and conformational flexibility .
- QSAR models to correlate structural features with bioactivity, leveraging data from related pyridazines .
Q. How should researchers address contradictions in published data on pyridazine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
